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Compound Name: 2-Methylbenzofuran-6-ol

Cat. No.: B1314977 Get Quote

An In-Depth Technical Guide to 2-Methylbenzofuran-6-ol: Structure, Properties, and

Therapeutic Potential

Foreword for the Research Professional
The benzofuran scaffold is a cornerstone in medicinal chemistry, a privileged structure

bestowed by nature and refined by synthesis, found at the heart of numerous

pharmacologically active agents.[1] This guide focuses on a specific, yet significant, derivative:

2-Methylbenzofuran-6-ol. While not a blockbuster drug, this molecule serves as a critical

intermediate in the synthesis of complex pharmaceuticals and possesses intrinsic biological

activities that warrant deeper investigation.[2] This document is structured to provide not just a

repository of data, but a cohesive narrative that explains the why behind the chemistry and

biology. As senior application scientists, our goal is to bridge the gap between raw data and

actionable insights, offering a trustworthy and expertly grounded resource for professionals in

drug discovery and development.

Molecular Identity and Physicochemical Profile
2-Methylbenzofuran-6-ol is a heterocyclic organic compound featuring a benzene ring fused

to a furan ring, with a methyl group at the 2-position and a hydroxyl group at the 6-position.[2]

This specific arrangement of functional groups dictates its chemical reactivity and biological

interactions.
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The fundamental architecture of 2-Methylbenzofuran-6-ol is key to its function. The planar,

aromatic benzofuran core provides a rigid scaffold, while the phenolic hydroxyl group acts as a

crucial hydrogen bond donor and acceptor, mediating interactions with biological targets.[3] The

methyl group at the C2 position influences the electronic properties of the furan ring.

Caption: Chemical structure of 2-Methylbenzofuran-6-ol.

Table 1: Core Chemical Identifiers

Identifier Value Source(s)

IUPAC Name 2-methyl-1-benzofuran-6-ol [4]

CAS Number 54584-24-6

Molecular Formula C₉H₈O₂

Molecular Weight 148.16 g/mol

Canonical SMILES
CC1=CC2=C(O1)C=C(C=C2)

O

| InChI Key | ASUDREWVUSTLJP-UHFFFAOYSA-N | |

Physicochemical Properties
The physical properties of 2-Methylbenzofuran-6-ol are indicative of a moderately polar, solid

organic compound. These characteristics are vital for predicting its solubility, designing

purification protocols (like crystallization or chromatography), and formulating it for

experimental assays.

Table 2: Physicochemical Data Summary
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Property Value Source(s)

Physical Form Solid [3]

Melting Point 130 °C (sublimed) [3]

Boiling Point
133.2 ± 10.0 °C (Predicted at

760 mmHg)
[5]

Density ~1.2 g/cm³ (Predicted) [5]

Flash Point 34.3 °C (Predicted) [5]

| Purity | Typically ≥95% (Commercial) | |

Spectroscopic Characterization
Structural elucidation of 2-Methylbenzofuran-6-ol relies on a combination of spectroscopic

techniques. Each method provides a unique piece of the structural puzzle, and together they

confirm the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals. The

methyl group protons at the C2 position typically appear as a singlet around 2.55-2.58

ppm due to their attachment to the electron-deficient furan ring system.[2] Aromatic

protons on the benzofuran core would resonate in the downfield region, typically between

6.90 and 8.32 ppm.[2] The phenolic hydroxyl proton will present as a broad singlet, the

chemical shift of which is dependent on solvent and concentration.

¹³C-NMR: The carbon spectrum will display nine distinct signals corresponding to each

carbon atom in the unique electronic environment of the fused ring system and its

substituents.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional

groups present. A key feature is a broad absorption band in the 3200–3600 cm⁻¹ region,

which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group,

broadened by hydrogen bonding.[2]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound. Electron ionization (EI-MS) would show a molecular ion (M⁺) peak at m/z 148,

corresponding to the molecular formula C₉H₈O₂.

Synthesis and Chemical Reactivity
2-Methylbenzofuran-6-ol is a synthetic compound, and its creation relies on established

organic chemistry reactions for forming the benzofuran core. While numerous methods exist for

benzofuran synthesis, a common and effective strategy involves the intramolecular cyclization

of a suitably substituted phenol.[6][7]

Representative Synthetic Workflow
A plausible and widely-used approach for synthesizing 2-substituted benzofurans involves the

reaction of a phenol with an α-haloketone, followed by cyclization. For 2-Methylbenzofuran-6-
ol, this would typically start from a hydroquinone derivative.

Step 1: Williamson Ether Synthesis Step 2: Intramolecular Cyclization (Acid-Catalyzed) Step 3: Purification

Resorcinol
(or derivative)

Chloroacetone
+ Base (e.g., K2CO3)

Reaction Phenoxyacetone
Intermediate

Forms Acid Catalyst
(e.g., PPA, H2SO4)

Reaction 2-Methylbenzofuran-6-olYields Column Chromatography
or Recrystallization Purified Product

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 2-Methylbenzofuran-6-ol.

Key Chemical Reactions
The functional groups of 2-Methylbenzofuran-6-ol allow for a range of chemical

transformations, making it a versatile intermediate.[5]

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

Reduction: The furan ring can be reduced to form the corresponding dihydro derivative.
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Electrophilic Substitution: The electron-rich benzofuran ring is susceptible to electrophilic

substitution reactions, such as halogenation or nitration, allowing for further diversification of

the scaffold.[5]

Biological and Pharmacological Profile
The benzofuran nucleus is a well-established pharmacophore, and its derivatives are known to

exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant,

and anti-inflammatory properties.[1][8] The presence of the hydroxyl group at the C-6 position

is particularly significant, as it can greatly enhance biological activity through hydrogen bonding

with enzyme active sites or other biological targets.[1]

Anticancer Potential
Derivatives of benzofuran are actively investigated as anticancer agents.[4] While specific IC₅₀

values for 2-Methylbenzofuran-6-ol are not prominently available in peer-reviewed literature,

commercial suppliers note its activity against leukemia, lymphoma, and sarcoma cell lines. The

therapeutic potential is often attributed to the scaffold's ability to intercalate with DNA or inhibit

key enzymes involved in cell proliferation, such as kinases.

To illustrate the potential of this chemical class, the table below summarizes the cytotoxic

activity of closely related benzofuran derivatives against various human cancer cell lines.

Table 3: Anticancer Activity of Representative Benzofuran Analogs
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Compound
Structure/Name

Cancer Cell Line IC₅₀ (µM) Source

Halogenated 2-
methyl-1-
benzofuran
derivative

HepG2 (Liver) 3.8 ± 0.5 [8]

Halogenated 2-

methyl-1-benzofuran

derivative

A549 (Lung) 3.5 ± 0.6 [8]

2-Arylbenzofuran

derivative
HCT-116 (Colon) 0.87 [9]

2-Arylbenzofuran

derivative
HeLa (Cervical) 0.73 [9]

| 2-Arylbenzofuran derivative | A549 (Lung) | 0.57 |[9] |

Note: The data presented is for structural analogs to demonstrate the potential of the

benzofuran scaffold. Further research is required to quantify the specific activity of 2-
Methylbenzofuran-6-ol.

Antimicrobial Activity
The benzofuran scaffold is also a promising source of new antimicrobial agents.[1] The

mechanism often involves disruption of the bacterial cell membrane or inhibition of essential

enzymes. The hydroxyl group at C-6 has been shown to be critical for antibacterial activity in

some derivatives; blocking this group can lead to a loss of function.[1]

Table 4: Antimicrobial Activity of Representative Benzofuran Analogs
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Compound
Structure/Name

Microbial Strain MIC (µg/mL) Source

2-Aryl-6-
hydroxybenzofuran
derivative

S. aureus 0.78 - 3.12 [1]

2-Aryl-6-

hydroxybenzofuran

derivative

MRSA 0.78 - 3.12 [1]

Aza-benzofuran

derivative
S. typhimurium 12.5 [10]

Aza-benzofuran

derivative
S. aureus 12.5 [10]

| Oxa-benzofuran derivative | P. italicum | 12.5 |[10] |

Note: The data is for structural analogs. The specific Minimum Inhibitory Concentration (MIC)

for 2-Methylbenzofuran-6-ol needs to be determined experimentally.

Experimental Protocols: A Self-Validating System
To ensure scientific integrity, any protocol must be self-validating. The following methodologies

for assessing biological activity are standard in the field and include inherent controls to ensure

the data generated is trustworthy and reproducible.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol is designed to determine the concentration of a compound that inhibits cell growth

by 50% (IC₅₀), a key metric for anticancer activity. The causality is based on the principle that

viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple

formazan product, which can be quantified.

Workflow: MTT Cytotoxicity Assay
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1. Cell Seeding
Seed cancer cells (e.g., 5x10³ cells/well)

in 96-well plates. Incubate 24h.

2. Compound Treatment
Add serial dilutions of

2-Methylbenzofuran-6-ol.
Include vehicle control (DMSO) and untreated control.

3. Incubation
Incubate plates for 48-72 hours

to allow compound to exert effect.

4. MTT Addition
Add MTT solution (e.g., 5 mg/mL)
to each well. Incubate for 4 hours.

5. Solubilization
Remove media and add DMSO

to dissolve purple formazan crystals.

6. Absorbance Reading
Read absorbance at ~570 nm

using a microplate reader.

7. Data Analysis
Calculate % cell viability vs. control.

Determine IC50 value from dose-response curve.

Click to download full resolution via product page

Caption: Standard workflow for determining IC₅₀ values using the MTT assay.
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Step-by-Step Methodology:

Cell Seeding: Human cancer cell lines (e.g., A549, HepG2) are cultured and seeded into 96-

well plates at a density of 5,000–10,000 cells per well. Plates are incubated for 24 hours to

allow for cell attachment.

Compound Preparation: A stock solution of 2-Methylbenzofuran-6-ol is prepared in DMSO.

Serial dilutions are made in complete cell culture medium to achieve the final desired

concentrations.

Treatment: The culture medium is removed from the cells and replaced with the medium

containing the various concentrations of the test compound. Control wells receive medium

with DMSO (vehicle control) and medium alone.

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO₂

atmosphere.

MTT Reagent Addition: After incubation, MTT solution is added to each well, and the plates

are incubated for an additional 4 hours. During this time, mitochondrial reductases in living

cells convert MTT to formazan crystals.

Solubilization: The medium is carefully removed, and DMSO is added to each well to

dissolve the formazan crystals, resulting in a purple solution.

Quantification: The absorbance is measured using a microplate reader at a wavelength of

approximately 570 nm.

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control

cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

Protocol: Antimicrobial Susceptibility (Broth
Microdilution MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration

of an antimicrobial agent that prevents visible growth of a microorganism. The logic is to
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expose a standardized inoculum of bacteria to serial dilutions of the compound in a liquid

growth medium.

Step-by-Step Methodology:

Preparation: A stock solution of 2-Methylbenzofuran-6-ol is prepared in DMSO and serially

diluted in sterile Mueller-Hinton Broth (MHB) in a 96-well plate.

Inoculum Preparation: The test microorganism (e.g., S. aureus, E. coli) is grown to a specific

turbidity (0.5 McFarland standard) and then diluted to achieve a final concentration of

approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

Inoculation: The standardized microbial suspension is added to each well containing the

compound dilutions. A positive control (broth + inoculum, no compound) and a negative

control (broth only) are included.

Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible turbidity (growth) in the well.[10]

Safety, Handling, and Toxicology
As with any research chemical, proper handling of 2-Methylbenzofuran-6-ol is paramount for

laboratory safety.

GHS Hazard Classification: The compound is classified with the following hazards:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Signal Word: Warning.
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Recommended Precautions (P-Statements):

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and

clothing. Avoid formation of dust.

Storage: Store at room temperature in a dry, well-sealed container.

Conclusion and Future Directions
2-Methylbenzofuran-6-ol represents a valuable molecular entity within the broader class of

benzofuran derivatives. Its utility as a synthetic intermediate for more complex bioactive

molecules is well-established.[2] Furthermore, the inherent biological potential of its scaffold,

particularly with the C-6 hydroxyl modification, suggests that it is a promising candidate for

further investigation in anticancer and antimicrobial drug discovery programs. Future research

should focus on obtaining quantitative biological data (IC₅₀ and MIC values) for this specific

compound, exploring its mechanism of action, and synthesizing novel derivatives to optimize

potency and selectivity. This guide provides the foundational knowledge for researchers to

confidently and safely incorporate 2-Methylbenzofuran-6-ol into their development pipelines.
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[https://www.benchchem.com/product/b1314977#2-methylbenzofuran-6-ol-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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